molecular formula C9H6ClF3O B7828529 1-(5-Chloro-2-(trifluoromethyl)phenyl)ethan-1-one

1-(5-Chloro-2-(trifluoromethyl)phenyl)ethan-1-one

Cat. No.: B7828529
M. Wt: 222.59 g/mol
InChI Key: TWLUWOSORHATSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Chloro-2’-(trifluoromethyl)acetophenone: is an organic compound with the molecular formula C9H6ClF3O . It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 5’ position and a trifluoromethyl group at the 2’ position. This compound is known for its applications as a pharmaceutical intermediate and in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chlorination and Trifluoromethylation:

    Industrial Production Methods: Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5’-Chloro-2’-(trifluoromethyl)acetophenone depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Properties

IUPAC Name

1-[5-chloro-2-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLUWOSORHATSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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